(E)-ethyl 2-(1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl)-3-hydroxybut-2-enoate
Description
The compound (E)-ethyl 2-(1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl)-3-hydroxybut-2-enoate features a complex structure with multiple functional groups:
- Cyclohexyl core: Provides steric bulk and lipophilicity, influencing solubility and membrane permeability.
However, its pharmacological profile remains uncharacterized in publicly available literature.
Properties
IUPAC Name |
ethyl (E)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-14(20)12(10(2)18)15(7-5-4-6-8-15)11(9-16)13(17)19/h11,18H,3-8H2,1-2H3,(H2,17,19)/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHACHZCHYWBM-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C1(CCCCC1)C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C1(CCCCC1)C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl)-3-hydroxybut-2-enoate, also known by its IUPAC name, is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The compound features a unique combination of functional groups, including a cyano group, an amino group, and a hydroxybutenoate moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | ethyl (E)-2-[1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl]-3-hydroxybut-2-enoate |
| InChI Key | TVDHACHZCHYWBM-ZRDIBKRKSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of enolate ions, alkylation reactions, and subsequent hydrolysis. The optimization of these synthetic routes is crucial for enhancing yield and purity in laboratory settings.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
- Studies have shown that compounds with similar structural motifs possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics.
2. Anti-inflammatory Effects
- Preliminary investigations indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Neuroprotective Activity
- The presence of the amino and cyano groups may facilitate interactions with neurotransmitter systems, indicating possible neuroprotective effects that warrant further exploration.
The biological activity of this compound is hypothesized to involve several mechanisms:
1. Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering biochemical processes within cells.
2. Receptor Modulation
- Interaction with various receptors could lead to modulation of signaling pathways associated with inflammation and neuroprotection.
3. Reactive Oxygen Species (ROS) Scavenging
- The compound may exhibit antioxidant properties by scavenging ROS, contributing to its protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds, providing insights into the potential effects of this compound:
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives similar to this compound and found significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications can enhance efficacy .
Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. demonstrated that compounds with similar functional groups exhibited anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokine production .
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of compounds containing cyano and amino groups to protect neuronal cells from apoptosis induced by oxidative stress .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (E)-ethyl 2-(1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl)-3-hydroxybut-2-enoate has been documented in various studies. The compound can be synthesized through multi-step reactions involving starting materials that include amino acids and cyclohexyl derivatives. The synthetic pathways often emphasize the importance of optimizing reaction conditions to enhance yield and purity.
Antiviral Properties
Recent research indicates that compounds similar to this compound have shown promise as antiviral agents. For instance, studies targeting the 3CL protease of coronaviruses have identified potential inhibitors derived from similar scaffolds, suggesting that this compound may also exhibit antiviral properties against viruses such as SARS-CoV-2 .
Anticoagulant Activity
The compound's structural characteristics make it a candidate for anticoagulant therapy. A related compound, Edoxaban, which is used as an oral anticoagulant, shares structural similarities with this compound. This suggests that the compound may interact with coagulation factors, potentially leading to similar therapeutic effects in preventing thromboembolic events .
Case Study 1: Antiviral Development
In a study focusing on the design of covalent inhibitors for the SARS-CoV-2 3CL protease, researchers utilized analogs of this compound. These analogs demonstrated significant inhibition of viral replication in vitro, highlighting the potential for developing new antiviral therapies based on this compound .
Case Study 2: Anticoagulation Research
Another study evaluated the anticoagulant properties of compounds structurally related to this compound. The results indicated that these compounds effectively inhibited factor Xa activity, suggesting their utility in managing conditions associated with thrombosis .
Potential Therapeutic Applications
Given its promising biological activities, this compound could find applications in:
- Antiviral Therapy : As a potential treatment for viral infections, particularly those caused by coronaviruses.
- Anticoagulant Drugs : As a candidate for developing new anticoagulants to prevent blood clots.
- Cancer Treatment : The structural motifs present in the compound may also be explored for their potential anti-cancer activities through mechanisms involving apoptosis and cell cycle modulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, physicochemical properties, and biological behavior.
Table 1: Structural and Functional Group Comparison
Key Comparisons:
Cyclohexyl Core and Lipophilicity
- Target Compound : The cyclohexyl group likely enhances lipophilicity, similar to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which exhibits high lipid solubility and rapid distribution into cerebrospinal fluid (CSF) in dogs . This suggests the target compound may also penetrate the blood-brain barrier if metabolically stable.
- UF-17 : The cyclohexyl group in UF-17 contributes to its opioid activity by aligning with hydrophobic pockets in receptor binding sites .
Functional Group Impact on Stability and Metabolism
- Amino-Cyano-Oxoethyl Moiety: The cyano group in the target compound may confer metabolic stability compared to the nitroso group in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to form reactive isocyanates .
- Ester Group : The α,β-unsaturated ester in the target compound is prone to hydrolysis or Michael addition reactions, contrasting with the stable amide linkage in UF-17 .
Protein Binding and Excretion
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : The cyclohexyl moiety binds extensively (40–60%) to plasma proteins in dogs, prolonging systemic exposure . This implies the target compound may exhibit similar protein-binding behavior.
- UF-17: Limited data on excretion, but its structural analogs (e.g., U-47700) are primarily renally excreted after glucuronidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-ethyl 2-(1-(2-amino-1-cyano-2-oxoethyl)cyclohexyl)-3-hydroxybut-2-enoate?
- Methodological Answer : The compound can be synthesized via thermal-induced dimerization cyclization or diazoacetate coupling. For example, ethyl 2-(cyclohex-1-en-1-yl)-2-diazoacetate reacts with iodonium reagents under mild conditions to form α,β-unsaturated esters. Reaction progress should be monitored using to detect intermediates (e.g., diazo group disappearance at δ 4.2–5.0 ppm) .
- Key Characterization : Confirm product purity via (e.g., characteristic enol proton at δ 12–14 ppm) and LC-MS. Crystallization in ethyl acetate/hexane mixtures improves yield .
Q. How should researchers handle safety and stability concerns during experimentation?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and OV/AG/P99 respirators for aerosolized particles .
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the α,β-unsaturated ester moiety .
- Decomposition : Avoid exposure to strong oxidizers (e.g., peroxides) and high temperatures (>100°C), which may generate toxic cyano derivatives .
Q. Which basic spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : identifies enol (δ 14.2 ppm), cyclohexyl (δ 1.2–2.0 ppm), and ethyl ester (δ 1.3–4.3 ppm) protons. confirms carbonyl (δ 165–175 ppm) and cyano (δ 115–120 ppm) groups .
- IR : Look for C=O stretches (1700–1750 cm) and O-H (enol, 2500–3300 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in stereochemical assignments?
- Methodological Answer : Use SHELXL for refinement of high-resolution (<1.2 Å) data to confirm the (E)-configuration and cyclohexyl chair conformation. For twinned crystals, employ the TWIN/BASF commands in SHELX to refine overlapping lattices .
- Example : A related compound, ethyl 2-((E)-styrylcarbamoyl)-3-hydroxybut-2-enoate, showed a dihedral angle of 172° between the enol and ester groups via X-ray, confirming the (E)-configuration .
Q. What advanced strategies address discrepancies in biological activity data?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare IC values from triplicate assays. For example, structural analogs with logP > 3.5 showed reduced aqueous solubility, confounding cytotoxicity results .
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450). Adjust protonation states with ChemAxon’s pKa plugin for physiological relevance .
Q. How can researchers assess metabolic stability and degradation pathways?
- Methodological Answer :
- LC-HRMS/MS : Incubate with human liver microsomes (HLMs) and track hydroxylation at the cyclohexyl group (m/z +16) or ester hydrolysis (m/z -46) .
- Kinetic Analysis : Calculate using first-order decay models. For example, ethyl 2-(4-cyanophenyl)-3-oxobutanoate showed in HLMs, suggesting moderate stability .
Q. What computational methods predict physicochemical properties when experimental data are lacking?
- Methodological Answer :
- logP : Use MarvinSketch (ChemAxon) with the Crippen method. Predicted logP = 2.1 indicates moderate lipophilicity .
- Solubility : Apply the General Solubility Equation (GSE) using melting point estimates from DSC (if available). For analogs, experimental vs. predicted solubility showed <15% error .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
